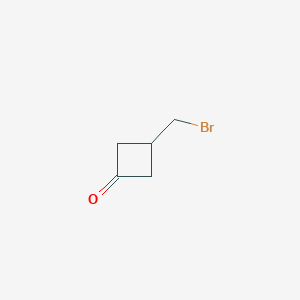

3-(Bromomethyl)cyclobutanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(bromomethyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO/c6-3-4-1-5(7)2-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXLTMWRAJRYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449146 | |

| Record name | 3-(bromomethyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

463961-43-5 | |

| Record name | 3-(bromomethyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 3-(Bromomethyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical properties, synthesis, reactivity, and analytical characterization of 3-(Bromomethyl)cyclobutanone. This bifunctional molecule serves as a valuable building block in organic synthesis, particularly in the construction of complex cyclic systems and novel therapeutic agents.

Physicochemical Properties

This compound, with the molecular formula C₅H₇BrO, is a halogenated cyclic ketone.[1] Its structure features a four-membered cyclobutanone ring, which imparts significant ring strain, and a reactive bromomethyl substituent at the 3-position.[1] This combination of a carbonyl group and a carbon-bromine bond makes it a versatile intermediate for a variety of chemical transformations.[1]

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇BrO | [1][2] |

| Molecular Weight | 163.01 g/mol | [1][2] |

| Exact Mass | 161.968018 g/mol | [1] |

| Physical State | Clear to light brown liquid (oil) | [1] |

| Boiling Point | 210.4 ± 13.0 °C at 760 mmHg | [1] |

| Melting Point | Not available | [1] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.522 (Predicted) | [1] |

| Polar Surface Area | 17.07 Ų | [1] |

| LogP | 0.40 | [1] |

| Solubility | Insoluble to sparingly soluble in water; soluble in most organic solvents. | [1] |

| CAS Number | 463961-43-5 | [2][3] |

Reactivity and Chemical Behavior

The unique bifunctional nature of this compound dictates its reactivity. The two primary reactive sites are the electrophilic carbon of the bromomethyl group and the carbonyl carbon.

-

Nucleophilic Substitution : The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2). The bromine atom can be displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of diverse functional groups.[1]

-

Carbonyl Chemistry : The carbonyl group participates in typical ketone reactions. These include nucleophilic additions, reductions to the corresponding alcohol, and condensations like the aldol or Knoevenagel reactions.[1]

-

Cyclization Reactions : The presence of two reactive centers within the same molecule allows for its use in intramolecular cyclization reactions to form bicyclic structures.[1]

Due to its reactivity, this compound is a key intermediate in the synthesis of complex molecules, including antimicrobial and anticancer agents.[1]

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals for the cyclobutane ring protons in the δ 2.5-3.0 ppm region and the bromomethyl group protons around δ 3.5-4.0 ppm.[1]

-

Infrared (IR) Spectroscopy : The IR spectrum displays a characteristic strong carbonyl (C=O) stretching vibration around 1750 cm⁻¹, which is typical for a strained cyclobutanone ring.[1] C-H stretching vibrations appear in the 2900-3000 cm⁻¹ range, and the C-Br stretch is observed at lower frequencies, around 550 cm⁻¹.[1]

-

Mass Spectrometry (MS) : In mass spectrometry, the molecule exhibits a characteristic 1:1 isotopic pattern for the molecular ion peak (m/z 163/165) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[1] Common fragmentation pathways include the loss of the bromine atom (M-79/81) and cleavage of the cyclobutanone ring.[1]

Experimental Protocols

A. Synthesis of this compound

An efficient route involves the bromination of a protected 3-(hydroxymethyl)cyclobutanone derivative, followed by deprotection.[4]

Protocol: Bromination and Deprotection

-

Bromination of Acetal (8): To a solution of 3-(hydroxymethyl)cyclobutanone acetal (6b) in dichloromethane, add carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃).

-

Reaction: Stir the mixture at room temperature. The reaction converts the hydroxyl group to a bromomethyl group, yielding this compound acetal (8) in high yield (e.g., 94%).

-

Work-up: After the reaction is complete, quench the mixture and extract the product with an organic solvent. Purify the crude product using column chromatography.

-

Deprotection: Treat the purified acetal (8) with 2 M hydrochloric acid (HCl) in refluxing ethanol.

-

Isolation: This acidic hydrolysis removes the acetal protecting group to yield the final product, this compound (10). The product can be isolated and purified by distillation or chromatography.

B. Analytical Workflow

The identity and purity of synthesized this compound are confirmed through a standard analytical workflow.

Stability and Handling

Stability : this compound is stable under normal conditions but may be sensitive to light and air.[1] Commercial preparations are sometimes stabilized with calcium carbonate to prevent degradation.[1]

Storage : It should be stored at refrigerated temperatures (e.g., 4°C) under an inert atmosphere.[1]

Safety and Handling :

-

Hazards : This compound is harmful if inhaled, swallowed, or absorbed through the skin.[1] It is expected to cause skin, eye, and respiratory tract irritation.[1] The relevant hazard statements include H302, H315, H319, and H335.

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[5]

-

First Aid :

-

Inhalation : Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[5]

-

Skin Contact : Wash off immediately with soap and plenty of water.[5]

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5]

-

-

Spills : In case of a spill, evacuate the area. Use personal protective equipment and contain the spill using non-combustible absorbent materials.[5] Do not let the product enter drains.[5]

References

Introduction: The Rise of Strained Ring Systems in Medicinal Chemistry

An In-Depth Technical Guide to 3-(Bromomethyl)cyclobutanone (CAS 463961-43-5): A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Historically, medicinal chemistry has been dominated by flat, aromatic structures. However, the need to "escape flatland" and explore three-dimensional chemical space has brought strained ring systems, particularly cyclobutanes, to the forefront of synthetic and medicinal chemistry.[1][2] The cyclobutane motif offers a unique combination of conformational rigidity and metabolic stability, allowing for the precise spatial orientation of pharmacophoric groups.[1][3]

This guide focuses on This compound (CAS No. 463961-43-5), a bifunctional building block of significant strategic importance. Its structure combines a reactive bromomethyl group, ideal for nucleophilic substitution, with a strained cyclobutanone ketone, a versatile handle for a myriad of chemical transformations.[4] This dual reactivity makes it a powerful starting material for constructing complex molecular frameworks, including spirocyclic systems and other key intermediates for biologically active compounds.[5][6] As a senior application scientist, this whitepaper serves as a technical resource for researchers and drug development professionals, providing in-depth insights into the properties, synthesis, reactivity, and strategic applications of this valuable intermediate.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in synthesis. This compound is a liquid at room temperature, characterized by a four-membered ring that imparts significant ring strain, enhancing the reactivity of its carbonyl group.[4][7]

Physicochemical Properties

The key physical and chemical properties are summarized below for quick reference. The presence of the heavy bromine atom significantly increases its density compared to water.[4]

| Property | Value | Source(s) |

| CAS Number | 463961-43-5 | [8][9][10] |

| Molecular Formula | C₅H₇BrO | [4][10] |

| Molecular Weight | 163.01 g/mol | [4][8][10] |

| Appearance | Colorless to off-white liquid | [4][8] |

| Density (Predicted) | 1.602 ± 0.06 g/cm³ | [4][9] |

| Boiling Point (Predicted) | 210.4 ± 13.0 °C | [9][10] |

| Solubility | Soluble in most organic solvents; sparingly soluble in water | [4] |

| Purity | Typically ≥95% | [8] |

Spectroscopic Characterization

Accurate characterization is critical for verifying the identity and purity of starting materials. The expected spectroscopic data for this compound are as follows:

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1780-1800 cm⁻¹ , which is characteristic of the C=O stretch in a strained cyclobutanone ring. This is shifted to a higher wavenumber compared to a typical acyclic ketone (around 1715 cm⁻¹) due to the ring strain.[11][12][13]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the methylene protons of the bromomethyl group (CH₂Br), likely as a doublet around 3.5-3.8 ppm . The protons on the cyclobutane ring would appear as complex multiplets in the aliphatic region, typically between 2.0 and 3.5 ppm .

-

¹³C NMR Spectroscopy: The carbon NMR would show a characteristic signal for the carbonyl carbon at a downfield chemical shift, typically >200 ppm .[7] The carbon of the CH₂Br group would appear around 30-40 ppm , with the other ring carbons resonating in the aliphatic region.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z 162 and 164.[11][12]

Synthesis of this compound: A Practical Approach

An efficient and scalable synthesis is crucial for the widespread adoption of a building block. While several routes exist, a common and effective strategy involves a multi-step sequence starting from readily available materials, often utilizing a [2+2] cycloaddition as a key step to form the cyclobutane ring.[6] A well-documented approach involves the bromination of a protected 3-(hydroxymethyl)cyclobutanone intermediate.

The causality behind this choice is clear: protecting the ketone as an acetal prevents unwanted side reactions during the subsequent bromination step, which converts the primary alcohol to the desired alkyl bromide. The final deprotection step then reveals the target molecule.

Detailed Experimental Protocol: Synthesis from 3-(Hydroxymethyl)cyclobutanone Acetal

This protocol is a representative synthesis of the final two steps, starting from the readily prepared acetal intermediate.

Step 1: Bromination of 3-(Hydroxymethyl)cyclobutanone Acetal

-

System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), add 3-(hydroxymethyl)cyclobutanone acetal (1 equivalent).

-

Solvent & Reagents: Dissolve the starting material in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 equivalents) to the solution. Once dissolved, add carbon tetrabromide (CBr₄, 1.5 equivalents) portion-wise, ensuring the internal temperature does not rise significantly.

-

Causality: This combination of reagents forms the Appel reaction intermediate, which efficiently converts the primary alcohol to the corresponding bromide with high yield and minimal side products.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup & Purification: Quench the reaction by adding water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the this compound acetal intermediate.

Step 2: Deprotection to this compound

-

System Setup: Dissolve the purified acetal intermediate (1 equivalent) from the previous step in ethanol in a round-bottom flask.

-

Hydrolysis: Add 2 M aqueous hydrochloric acid (HCl) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 1-2 hours, monitoring by TLC.

-

Causality: The acidic conditions catalyze the hydrolysis of the acetal, efficiently deprotecting it to reveal the ketone functional group. Refluxing ensures the reaction goes to completion.

-

-

Workup & Purification: Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be further purified by vacuum distillation to afford pure this compound.

Chemical Reactivity and Strategic Transformations

The synthetic utility of this compound stems from its two distinct reactive sites. This bifunctionality allows for sequential or orthogonal chemical modifications, making it a powerful tool for building molecular complexity.

Reactions at the Bromomethyl Group

The primary alkyl bromide is an excellent electrophile for Sɴ2 reactions . This allows for the straightforward introduction of a wide variety of nucleophiles, forming new carbon-heteroatom or carbon-carbon bonds. This is the most common application, using the cyclobutane as a rigid scaffold to position a functional group.

-

Alkylation of Amines, Anilines, and Amides: Reaction with primary or secondary amines provides access to 3-(aminomethyl)cyclobutanone derivatives, which are valuable precursors for more complex targets.

-

Formation of Ethers and Thioethers: Reaction with alcohols, phenols, or thiols in the presence of a mild base yields the corresponding ethers and thioethers.

Reactions at the Ketone Carbonyl

The strained nature of the cyclobutanone ring makes its carbonyl group more electrophilic and susceptible to nucleophilic attack compared to less strained ketones.[7]

-

Reduction: The ketone can be easily reduced to the corresponding alcohol, 3-(bromomethyl)cyclobutanol, using standard reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral center and a hydroxyl group for further functionalization.

-

Reductive Amination: A one-pot reaction with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) provides a direct route to 3-(aminomethyl)cyclobutane derivatives.

-

Spirocyclization: The ketone can undergo condensation with bifunctional reagents, such as diamines, to construct spirocyclic systems.[5][14][15] Spirocycles are highly sought-after motifs in drug discovery due to their rigid, three-dimensional structures.

Tandem and Intramolecular Reactions

The true synthetic power of this compound is realized when both functional groups are utilized in a single synthetic strategy. For example, an initial reaction at the ketone can be followed by an intramolecular cyclization involving the bromomethyl group, leading to the formation of novel bicyclic systems like 2-azabicyclo[2.1.1]hexane derivatives.[6]

Applications in Drug Discovery Programs

The incorporation of the this compound scaffold or its derivatives can significantly enhance the drug-like properties of a molecule.[1][3]

| Potential Application Area | Rationale & Strategic Value | Example Compound Classes |

| Scaffold Rigidity | The cyclobutane ring acts as a conformationally restricted linker, reducing the entropic penalty of binding to a biological target and potentially increasing potency.[1][3] | Kinase Inhibitors, GPCR Modulators |

| Metabolic Stability | The cyclobutane core is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more flexible alkyl chains or other common linkers.[1][16] | Protease Inhibitors, CNS-active agents |

| Spirocycle Synthesis | Serves as a key starting material for spirocyclic compounds, which are valuable for exploring novel 3D chemical space and improving physicochemical properties like solubility.[5][14][17] | Antiviral, Anticancer Agents[18][19] |

| Bioisosteric Replacement | The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to modulate properties like lipophilicity and solubility while maintaining biological activity.[2][16] | Various therapeutic areas |

Derivatives of cyclobutanone are widely used in the development of antibiotics, antivirals, and anticancer drugs.[18][19][20] By participating as a core framework, it enables the efficient construction of molecules with specific biological activities and can enhance drug potency.[18]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is essential to ensure laboratory safety.

Hazard Identification

This compound is classified as a hazardous substance.[8]

Recommended Handling and PPE

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of vapors.[21][22]

-

Personal Protective Equipment (PPE):

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[22]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[22][23]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][22]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[22][23]

Storage Conditions

To maintain its purity and prevent degradation, this compound should be stored under the following conditions:

-

Atmosphere: Keep under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture and air-sensitive reactions.[8][9]

-

Container: Store in a tightly sealed container in a dark place.[8]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic enabler for innovation in medicinal chemistry. Its unique bifunctional nature, combining a strained, reactive ketone with a versatile bromomethyl handle, provides access to a rich diversity of complex molecular architectures, including desirable spirocyclic and bicyclic systems. The cyclobutane core itself imparts valuable properties such as conformational rigidity and metabolic stability, which are critical for the development of next-generation therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safe handling, underscoring its role as an indispensable tool for researchers and scientists dedicated to advancing the frontiers of drug discovery.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Buy this compound | 463961-43-5 [smolecule.com]

- 5. Photocycloaddition-cyclobutane rearrangement to spiro cyclopentanones: application in a formal synthesis of (±)-α-cedrene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound | 463961-43-5 [sigmaaldrich.com]

- 9. This compound | 463961-43-5 [chemicalbook.com]

- 10. CAS 463961-43-5 | 3-(bromomethyl)cyclobutan-1-one - Synblock [synblock.com]

- 11. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]

- 12. Problem 85 Given the following spectroscopic data: IR Spectrum (liquid .. [askfilo.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]

- 19. nbinno.com [nbinno.com]

- 20. ycdehongchem.com [ycdehongchem.com]

- 21. aksci.com [aksci.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

- 23. fishersci.com [fishersci.com]

Molecular structure and IUPAC name of 3-(Bromomethyl)cyclobutanone

An In-depth Technical Guide to 3-(Bromomethyl)cyclobutanone: A Versatile Building Block in Modern Synthesis

Abstract

This compound is a bifunctional carbocyclic compound that has garnered significant attention as a versatile building block in organic synthesis and medicinal chemistry. Its structure, featuring a strained four-membered ring, a reactive ketone, and an electrophilic bromomethyl group, provides a unique platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the molecule's structure, spectroscopic profile, synthesis, and chemical reactivity. We delve into its applications, particularly its role as a precursor to novel therapeutic agents and other biologically active compounds, grounding the discussion in established synthetic protocols and mechanistic insights.

Introduction: The Strategic Value of the Cyclobutane Motif

In the landscape of drug discovery, the three-dimensional shape of a molecule is a critical determinant of its biological activity. Saturated carbocycles are frequently incorporated into drug candidates to serve as rigid scaffolds that can orient functional groups in precise spatial arrangements. The cyclobutane ring, in particular, offers a unique set of properties, including a puckered, non-planar conformation and distinct C-C bond characteristics compared to its acyclic or larger-ring counterparts.[1] Its incorporation can enhance metabolic stability, improve binding affinity by inducing conformational restriction, and serve as a non-aromatic bioisostere for phenyl rings.[1]

Within this context, this compound (CAS No. 463961-43-5) emerges as a strategically important intermediate.[2][3][4][5][6] It possesses two orthogonal reactive sites: the carbonyl group, amenable to a wide range of nucleophilic additions and condensations, and the bromomethyl group, a prime electrophile for nucleophilic substitution reactions.[2] This dual reactivity allows for sequential, controlled modifications, making it an ideal starting point for the synthesis of diverse compound libraries and complex target molecules.[2]

Molecular Structure and Physicochemical Properties

IUPAC Nomenclature and Structural Formula

The unequivocally correct IUPAC name for the molecule is 3-(bromomethyl)cyclobutan-1-one .[2][4] Its chemical structure consists of a four-membered cyclobutanone ring with a bromomethyl (-CH₂Br) substituent at the C3 position.

Caption: Molecular structure of this compound.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. These data are essential for planning reactions, purification procedures, and safety assessments.

| Property | Value | Reference(s) |

| CAS Number | 463961-43-5 | [2][3][4][5] |

| Molecular Formula | C₅H₇BrO | [2][4][6][7] |

| Molecular Weight | 163.01 g/mol | [2][3][4] |

| Boiling Point | 210.4 ± 13.0 °C at 760 mmHg | [3][5] |

| Density | 1.6 ± 0.1 g/cm³ | [3] |

| Appearance | Colorless liquid | [2] |

| SMILES | O=C1CC(CBr)C1 | [2][4][6] |

| InChI Key | KFXLTMWRAJRYGV-UHFFFAOYSA-N | [2][5][7] |

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization is paramount for confirming the identity and purity of synthetic intermediates. The following spectroscopic data are characteristic of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms. For this compound, the expected signals in CDCl₃ are:

-

~3.62 ppm (d, 2H): This doublet corresponds to the two protons of the bromomethyl group (-CH₂Br). The deshielding is due to the adjacent electronegative bromine atom.

-

~2.7–3.3 ppm (m, 5H): This complex multiplet region arises from the five protons on the cyclobutane ring. The complexity is a result of the ring's puckered conformation and the intricate spin-spin coupling between non-equivalent protons.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum is a powerful tool for identifying the carbon skeleton.

-

~204.8 ppm: This downfield signal is highly characteristic of the carbonyl carbon (C=O) in a strained four-membered ring.[8][9]

-

~51.9, 37.2, 26.2 ppm: These three signals correspond to the remaining four carbon atoms. One signal represents the two equivalent carbons at the C2 and C4 positions, another represents the C3 carbon attached to the bromomethyl group, and the last represents the carbon of the bromomethyl group itself (-CH₂Br).[8] The specific assignment requires more advanced NMR experiments, but the presence of four distinct signals in the aliphatic region confirms the overall structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.

-

~1785 cm⁻¹: A strong, sharp absorption band in this region is indicative of the C=O stretching vibration of a cyclobutanone.[10] The frequency is higher than that of a typical acyclic ketone (~1715 cm⁻¹) due to the increased ring strain.

-

~600-700 cm⁻¹: A moderate absorption in this range is typically associated with the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a characteristic pair of molecular ion peaks at m/z 162 and 164 with a nearly 1:1 intensity ratio. This isotopic signature is definitive proof of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments: Common fragmentation pathways include the loss of a bromine atom ([M-Br]⁺) at m/z 83 and alpha-cleavage adjacent to the carbonyl group.

| Spectroscopic Data | Characteristic Signal | Interpretation |

| ¹H NMR | ~3.62 ppm (d, 2H) | Protons on carbon adjacent to bromine (-CH₂Br) |

| ¹³C NMR | ~204.8 ppm | Carbonyl carbon (C=O) in a strained ring |

| IR | ~1785 cm⁻¹ (strong) | C=O stretch characteristic of cyclobutanone |

| MS | m/z 162/164 (1:1 ratio) | Molecular ion peak showing isotopic pattern of one Br atom |

Synthesis and Purification

While several methods for synthesizing this compound exist, an efficient and high-yielding route starting from 3-(hydroxymethyl)cyclobutanone has been reported, which overcomes the low yields of previous methods.

Synthetic Strategy and Workflow

The strategy involves protecting the ketone as an acetal, converting the primary alcohol to a bromide, and finally deprotecting the ketone. This sequence prevents unwanted side reactions at the carbonyl group during the bromination step.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is an adapted representation from the literature and should be performed by qualified personnel with appropriate safety measures.[8]

Step 1: Bromination of 3-(Hydroxymethyl)cyclobutanone Acetal

-

To a solution of 3-(hydroxymethyl)cyclobutanone acetal in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add triphenylphosphine (PPh₃, 1.2 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Add carbon tetrabromide (CBr₄, 1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Causality: This is an Appel reaction, a mild and efficient method for converting primary alcohols to alkyl bromides. It avoids the harsh acidic conditions of reagents like HBr, which could prematurely cleave the acetal protecting group.

-

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the this compound acetal intermediate.

Step 2: Acetal Deprotection

-

Dissolve the purified this compound acetal in ethanol.

-

Add 2 M aqueous hydrochloric acid (HCl).

-

Heat the mixture to reflux and stir for 2-3 hours, monitoring by TLC.

-

Causality: The acidic conditions catalyze the hydrolysis of the acetal, regenerating the ketone functional group. The reaction is driven to completion by the volatility of the alcohol byproduct from the acetal.

-

-

Cool the reaction to room temperature and neutralize carefully with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield this compound. Further purification by chromatography may be performed if necessary.

-

Self-Validation: The final product's identity and purity must be confirmed by the spectroscopic methods detailed in Section 3. The disappearance of acetal-related proton signals and the appearance of the characteristic downfield carbonyl peak (~205 ppm) in the ¹³C NMR spectrum are key indicators of a successful conversion.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups, allowing it to serve as a versatile linchpin in complex molecule synthesis.[2]

Caption: Dual reactivity map of this compound.

Reactions at the Bromomethyl Group

The primary C-Br bond is highly susceptible to SN2 reactions with a variety of nucleophiles. This allows for the facile introduction of diverse functionalities.

-

With O-Nucleophiles: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields ethers.

-

With N-Nucleophiles: Amines, azides, and other nitrogen-based nucleophiles can be used to install nitrogen-containing groups, which are crucial in many pharmaceutical compounds.

-

With S-Nucleophiles: Thiolates (RS⁻) readily displace the bromide to form thioethers.

-

With C-Nucleophiles: Stabilized carbanions, such as those from malonic esters or cyanide, can be used for carbon-carbon bond formation.

Reactions at the Carbonyl Group

The ketone functionality can undergo a host of classical carbonyl reactions.

-

Reduction: Reagents like sodium borohydride (NaBH₄) will reduce the ketone to the corresponding secondary alcohol, 3-(bromomethyl)cyclobutanol.

-

Wittig Reaction: Phosphonium ylides can convert the carbonyl group into an exocyclic double bond, yielding 1-alkylidene-3-(bromomethyl)cyclobutanes.

-

Grignard/Organolithium Addition: These powerful nucleophiles add to the carbonyl to form tertiary alcohols.

Application in Target-Oriented Synthesis

This compound is a key intermediate in the synthesis of biologically active natural and unnatural products. For example, it is a documented precursor in the total synthesis of 2,4-methanoproline, a non-proteinogenic amino acid that acts as an insect antifeedant.[8] This highlights its utility in constructing strained bicyclic systems.

Role in Drug Discovery and Medicinal Chemistry

The unique structural and reactive profile of this compound makes it an attractive scaffold for drug discovery programs.[11][12]

-

Scaffold Decoration: It provides a rigid cyclobutane core that can be systematically "decorated" at two distinct points. A library of compounds can be rapidly generated by first reacting a series of nucleophiles at the bromomethyl position, followed by a second diversification step at the carbonyl group (or vice versa).

-

Access to Novel Chemical Space: The strained ring system allows chemists to explore regions of chemical space that are distinct from more common 5- and 6-membered rings, potentially leading to compounds with novel mechanisms of action and improved selectivity.[12]

-

Precursor for Bioactive Molecules: Its derivatives have been investigated for a range of biological activities, including potential use as antimicrobial and anticancer agents.[2]

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool that empowers the synthesis of complex and biologically relevant molecules. Its well-defined structure, predictable dual reactivity, and role as a precursor to unique carbocyclic scaffolds ensure its continued importance in synthetic chemistry. For professionals in drug development, this compound represents a valuable starting point for the rational design of new therapeutic agents, offering a reliable and versatile platform for innovation.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 463961-43-5 [smolecule.com]

- 3. This compound | CAS#:463961-43-5 | Chemsrc [chemsrc.com]

- 4. This compound 97% | CAS: 463961-43-5 | AChemBlock [achemblock.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. doronscientific.com [doronscientific.com]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Importance of Cyclobutanone in Pharmaceutical Intermediates - LISKON [liskonchem.com]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Physical Properties and Appearance of 3-(Bromomethyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)cyclobutanone is a bifunctional organic molecule of significant interest in synthetic organic chemistry, particularly as a versatile building block for more complex molecular architectures.[1] Its structure, featuring a strained cyclobutanone ring and a reactive bromomethyl group, imparts unique chemical properties that are leveraged in the synthesis of novel therapeutic agents and other functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental methodologies for their determination.

Molecular Structure and Identification

The fundamental identity of this compound is established by its molecular formula, weight, and unique identifiers.

| Identifier | Value |

| IUPAC Name | 3-(bromomethyl)cyclobutan-1-one |

| CAS Number | 463961-43-5 |

| Molecular Formula | C₅H₇BrO |

| Molecular Weight | 163.01 g/mol |

| Canonical SMILES | C1C(CC1=O)CBr |

| InChI | InChI=1S/C5H7BrO/c6-3-4-1-5(7)2-4/h4H,1-3H2 |

| InChI Key | KFXLTMWRAJRYGV-UHFFFAOYSA-N |

Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Notes |

| Physical State | Clear liquid (oil) at room temperature.[1] | May appear colorless to light brown, with a low viscosity.[1] |

| Odor | Characteristic organic solvent odor.[1] | Typical for brominated ketone compounds.[1] |

| Boiling Point | 210.4 ± 13.0 °C at 760 mmHg (Predicted).[1] | The presence of the bromomethyl group significantly increases the boiling point compared to cyclobutanone (99 °C).[1] |

| Melting Point | Not experimentally determined. | |

| Density | 1.6 ± 0.1 g/cm³ (Predicted).[1] | The bromine atom contributes to its density being significantly higher than water.[1] |

| Solubility | Soluble in organic solvents.[1] | Sparingly soluble in water due to its inability to form strong hydrogen bonds.[2] |

| Refractive Index | 1.522 | Typical for an organic compound containing a bromine substituent.[1] |

| Polar Surface Area | 17.07 Ų | Reflects the contribution of the carbonyl oxygen atom.[1] |

| LogP | 0.40 | Indicates moderate lipophilicity.[1] |

Relationship Between Structure and Physical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The diagram below illustrates the key relationships between its structural features and its macroscopic physical characteristics.

References

3-(Bromomethyl)cyclobutanone molecular formula and weight

This document provides the key molecular properties of the chemical compound 3-(Bromomethyl)cyclobutanone, a halogenated cyclic ketone. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

The fundamental chemical identifiers for this compound are its molecular formula and molecular weight. These properties are crucial for stoichiometric calculations in chemical reactions, as well as for analytical characterization.

| Property | Value |

| Molecular Formula | C₅H₇BrO[1][2][3][4] |

| Molecular Weight | 163.01 g/mol [1][2][3][5] |

| Exact Mass | 161.968018 g/mol [1] |

The structure of this compound consists of a four-membered cyclobutanone ring substituted with a bromomethyl group at the third position.[1] This bifunctional molecule contains both a carbonyl group and a carbon-bromine bond, influencing its chemical reactivity.[1] Due to the presence of the bromine atom, the compound has a predicted density of approximately 1.6 g/cm³.[1][2]

References

A Technical Guide to the Solubility Profile of 3-(Bromomethyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected solubility of 3-(Bromomethyl)cyclobutanone in common laboratory solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on a predicted solubility profile based on the compound's chemical structure and general principles of solubility for similar molecules. Additionally, a detailed experimental protocol for determining its quantitative solubility is provided.

Core Compound Information: this compound is a halogenated cyclic ketone with the molecular formula C₅H₇BrO and a molecular weight of approximately 163.01 g/mol .[1][2] Its structure, featuring a polar carbonyl group and a moderately nonpolar cyclobutane ring with a bromomethyl substituent, suggests a versatile solubility profile. The predicted LogP value of 0.40 indicates moderate lipophilicity, implying solubility in a range of organic solvents.[1]

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be inferred. The polar ketone functional group allows for dipole-dipole interactions with polar solvents, while the alkyl frame and bromine atom suggest miscibility with nonpolar and weakly polar organic solvents. It is generally described as being soluble in organic solvents.[1] However, as an α-halo ketone, it is reactive and may degrade in the presence of nucleophilic solvents or basic conditions, such as in the Favorskii rearrangement.[3]

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Solvent Name | Predicted Solubility | Rationale & Potential Issues |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The polar carbonyl group may allow for minimal solubility, but the overall nonpolar character of the molecule will limit it. |

| Methanol | Soluble | The polarity is suitable for dissolving the ketone, but reactivity (e.g., solvolysis) is possible over time. | |

| Ethanol | Soluble | Similar to methanol, expected to be a good solvent. | |

| Polar Aprotic | Acetone | Soluble | The ketone structure of the solvent is highly compatible with the solute. |

| Acetonitrile (ACN) | Soluble | A common solvent for organic reactions and analysis that should readily dissolve the compound. | |

| Dimethylformamide (DMF) | Soluble | A highly polar solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong, polar aprotic solvent; should be an effective solvent. | |

| Nonpolar | Hexane | Soluble | The cyclobutane ring and bromomethyl group should allow for sufficient van der Waals interactions. |

| Toluene | Soluble | The aromatic, nonpolar nature makes it a suitable solvent. | |

| Dichloromethane (DCM) | Soluble | A common, weakly polar solvent that is effective for a wide range of organic molecules. | |

| Diethyl Ether | Soluble | The ether's slight polarity and alkyl groups are well-suited to dissolve the compound. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted "shake-flask" or equilibrium solubility method. This procedure is designed to determine the concentration of a saturated solution of this compound at a specific temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

2. Procedure:

-

Preparation:

-

Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure a saturated solution is achieved.

-

Record the mass of the added compound.

-

Pipette a known volume (e.g., 2.0 mL) of the desired solvent into the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

-

Dilute the filtered saturated solution gravimetrically or volumetrically with the appropriate solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by applying the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining equilibrium solubility.

References

Spectroscopic data for 3-(Bromomethyl)cyclobutanone (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(Bromomethyl)cyclobutanone, a valuable building block in organic synthesis. Due to the limited availability of experimentally recorded spectra in public databases, this document focuses on predicted and typical spectroscopic values derived from established principles and data for analogous structures. The information herein serves as a robust reference for the characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show complex signals for the cyclobutane ring protons due to their diastereotopic nature and complex spin-spin coupling.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| H-3 (methine) | 2.8 - 3.2 | Multiplet | The proton on the carbon bearing the bromomethyl group will be deshielded. |

| H-2, H-4 (methylene) | 2.2 - 2.8 | Multiplets | These protons are diastereotopic and will exhibit complex splitting patterns. |

| -CH₂Br (bromomethyl) | 3.4 - 3.7 | Doublet | Deshielded by the adjacent electronegative bromine atom. |

¹³C NMR (Carbon NMR)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (carbonyl) | 205 - 215 | The carbonyl carbon of a four-membered ring is significantly deshielded. |

| C-2, C-4 (methylene) | 40 - 50 | Alpha to the carbonyl group. |

| C-3 (methine) | 35 - 45 | The carbon atom attached to the bromomethyl group. |

| -CH₂Br (bromomethyl) | 30 - 40 | Influenced by the electronegativity of the bromine atom. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a high-frequency carbonyl stretch due to the ring strain of the cyclobutanone moiety.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| C=O Stretch | ~1785[1] | Strong | The high frequency is characteristic of a four-membered cyclic ketone.[1] |

| C-H Stretch (sp³) | 2900 - 3000 | Medium-Strong | Typical for alkane C-H bonds. |

| C-Br Stretch | 550 - 650 | Medium |

Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

| m/z Value | Proposed Fragment | Notes |

| 162/164 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for a bromine-containing compound. |

| 83 | [M - Br]⁺ | Loss of a bromine radical. |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Resulting from the fragmentation of the cyclobutane ring. |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The tube is then placed in the NMR spectrometer.

For ¹H NMR, the experiment is run to acquire the free induction decay (FID), which is then Fourier transformed to produce the spectrum. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum by removing C-H coupling. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is typically obtained using the neat liquid. A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The plates are then mounted in the sample holder of the IR spectrometer. A background spectrum of the clean salt plates is usually taken first and then subtracted from the sample spectrum. The spectrum is recorded as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-(Bromomethyl)cyclobutanone

Abstract

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3-(Bromomethyl)cyclobutanone. Due to the absence of publicly available experimental spectra, this document presents predicted data based on established principles of NMR spectroscopy. It includes tabulated chemical shifts, multiplicities, and coupling constants. Furthermore, this guide outlines comprehensive experimental protocols for sample preparation and data acquisition, and provides graphical visualizations of the experimental workflow and molecular structural relationships to aid in the interpretation of the spectral data.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound dictates a specific pattern of signals in its NMR spectra. The molecule possesses a plane of symmetry passing through the carbonyl group and the C3 carbon, rendering the protons and carbons at the C2 and C4 positions chemically equivalent. The predicted spectral data are based on analysis of chemical shift increments, spin-spin coupling principles, and typical values for similar structural motifs in deuterated chloroform (CDCl₃).

Predicted ¹H NMR Data

The proton NMR spectrum is predicted to exhibit three distinct sets of signals corresponding to the three unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| Hₐ | 3.45 | Doublet (d) | Jac = 6.5 Hz | 2H | -CH ₂Br |

| Hb | 3.10 - 3.30 | Multiplet (m) | - | 4H | CH ₂ (Ring, C2/C4) |

| Hc | 2.80 - 3.00 | Multiplet (m) | Jac = 6.5 Hz | 1H | CH (Ring, C3) |

Note: The protons on the cyclobutanone ring (Hb) are expected to form a complex multiplet due to both geminal and vicinal coupling with each other and with the methine proton (Hc). The methine proton (Hc) is also expected to be a complex multiplet, but is primarily described by its coupling to the adjacent bromomethyl protons.

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Label | Chemical Shift (δ, ppm) | Assignment |

| C₁ | 207.5 | C =O (Carbonyl) |

| C₂/C₄ | 48.0 | C H₂ (Ring) |

| C₃ | 35.5 | C H (Ring) |

| C₄ | 34.0 | -C H₂Br |

Experimental Protocols

The following protocols describe the standard procedures for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1][2]

-

Sample Weighing: Accurately weigh 10-20 mg of pure this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[1][3]

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.[2]

-

Dissolution: Agitate the vial to ensure the sample is fully dissolved. If any particulate matter remains, the solution must be filtered.[2][4]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.[2]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants.[4]

NMR Data Acquisition

These parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.

-

Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition Parameters:

-

¹³C NMR Acquisition Parameters:

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Perform baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the NMR analysis process, from sample preparation to final data interpretation.

J-Coupling Relationships

This diagram shows the predicted through-bond proton-proton (¹H-¹H) coupling (J-coupling) network in this compound. Arrows indicate which protons are expected to split each other's signals.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. sites.bu.edu [sites.bu.edu]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. books.rsc.org [books.rsc.org]

- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

Infrared spectroscopy carbonyl frequency of 3-(Bromomethyl)cyclobutanone

An In-depth Technical Guide to the Infrared Spectroscopy Carbonyl Frequency of 3-(Bromomethyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of this compound, with a specific focus on its characteristic carbonyl (C=O) stretching frequency. Understanding the vibrational properties of this functional group is crucial for the structural elucidation and characterization of cyclobutanone derivatives, which are valuable intermediates in organic synthesis and drug development.

Introduction to Carbonyl Infrared Spectroscopy

Infrared spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of covalent bonds. The carbonyl group (C=O) exhibits a strong and sharp absorption band in the IR spectrum, typically in the region of 1650-1850 cm⁻¹. The precise frequency of this absorption is highly sensitive to the molecular environment of the carbonyl group, making IR spectroscopy an excellent tool for structural analysis.[1]

For cyclic ketones, the C=O stretching frequency is significantly influenced by ring strain. In cyclobutanone and its derivatives, the four-membered ring imposes considerable angle strain, which alters the hybridization of the carbonyl carbon and consequently affects the C=O bond strength and its stretching frequency.

Factors Influencing the Carbonyl Frequency in this compound

The carbonyl stretching frequency in this compound is primarily determined by two key factors: ring strain and the electronic effect of the substituent.

Ring Strain

Incorporating a carbonyl group into a small ring, such as a four-membered ring, leads to a significant increase in the C=O stretching frequency.[2] For instance, acyclic ketones like acetone show a C=O stretch around 1715 cm⁻¹, whereas cyclobutanone exhibits this absorption at a much higher frequency, approximately 1785 cm⁻¹.[3]

This increase is attributed to the increased s-character in the C=O sigma bond. To accommodate the strained 90° bond angles within the cyclobutane ring, the carbon atoms utilize more p-character in the ring's C-C bonds. Consequently, more s-character is directed into the exocyclic C=O bond, leading to a stronger and stiffer bond that vibrates at a higher frequency.[4]

Electronic Effect of the 3-(Bromomethyl) Substituent

The 3-(bromomethyl) group is located at the β-position relative to the carbonyl group. The primary electronic influence of this substituent on the carbonyl frequency is its inductive effect. The electronegative bromine atom withdraws electron density through the sigma bonds. This inductive effect (-I effect) can influence the electron density at the carbonyl carbon.

While the inductive effect is strongest at the α-position, it can still have a minor influence from the β-position. An electron-withdrawing group can slightly increase the force constant of the C=O bond, leading to a small increase in the stretching frequency. Therefore, it is anticipated that the C=O stretching frequency of this compound will be slightly higher than that of unsubstituted cyclobutanone.

Quantitative Data Summary

The following table summarizes the characteristic C=O stretching frequencies for various ketones, providing context for the expected value for this compound.

| Compound Name | Structure | Typical C=O Stretching Frequency (cm⁻¹) | Key Influencing Factor(s) |

| Acetone (Acyclic Ketone) | CH₃COCH₃ | ~1715 | Baseline (minimal strain) |

| Cyclohexanone | C₆H₁₀O | ~1715 | Low ring strain (similar to acyclic) |

| Cyclopentanone | C₅H₈O | ~1750 | Moderate ring strain |

| Cyclobutanone | C₄H₆O | ~1785 | High ring strain |

| This compound | BrCH₂-C₄H₅O | ~1790 (Estimated) | High ring strain and inductive effect from the substituent |

Experimental Protocol for Infrared Spectroscopy

This section outlines a detailed methodology for obtaining the infrared spectrum of a compound such as this compound.

Objective: To acquire a high-resolution Fourier Transform Infrared (FT-IR) spectrum of the sample to determine the carbonyl stretching frequency.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (select one based on the physical state of the sample):

-

For Liquid Samples (Neat):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal.

-

Place a small drop of the liquid sample directly onto the center of the diamond crystal, ensuring the crystal is fully covered.

-

Lower the pressure arm to ensure good contact between the sample and the crystal.

-

-

For Solid Samples (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent KBr pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

Set the data acquisition parameters:

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

-

-

Initiate the scan to collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Analysis:

-

Process the resulting spectrum using the spectrometer software. This may include baseline correction and smoothing if necessary.

-

Identify the strong, sharp absorption band in the region of 1750-1850 cm⁻¹.

-

Use the peak-picking tool in the software to determine the exact wavenumber (cm⁻¹) of the maximum absorbance for the carbonyl stretch.

Visualization of Influencing Factors

The following diagram illustrates the logical relationship between molecular structure and the carbonyl stretching frequency in cyclic ketones.

Caption: Relationship between ring strain, electronic effects, and C=O frequency.

The diagram above provides a visual workflow of the key factors that modulate the carbonyl stretching frequency. High ring strain in the cyclobutanone core is the dominant factor, establishing a high baseline frequency. The β-bromomethyl substituent is expected to introduce a smaller, secondary perturbation through its inductive electron-withdrawing effect, resulting in a slight increase in the observed frequency.

References

Mass spectrometry fragmentation pattern of 3-(Bromomethyl)cyclobutanone

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(Bromomethyl)cyclobutanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is an indispensable analytical technique in chemical and pharmaceutical sciences, providing critical information about the molecular weight and structure of compounds. Understanding the fragmentation patterns of molecules is key to their identification and characterization. This guide provides a detailed theoretical analysis of the expected mass spectrometry fragmentation pattern of this compound. Due to the absence of published experimental spectra for this specific compound, this guide leverages established fragmentation principles for ketones, halogenated compounds, and cyclic systems to predict its behavior under electron ionization (EI).

Predicted Mass Spectrum and Fragmentation Pathways

The mass spectrum of this compound is expected to be characterized by several key fragmentation pathways, initiated by the removal of an electron to form the molecular ion (M⁺˙). The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly equal abundance (50.7% and 49.3%, respectively), will result in characteristic M and M+2 isotope peaks for all bromine-containing fragments.[1][2]

The molecular formula for this compound is C₅H₇BrO. The nominal molecular weight will be 162 g/mol (using ⁷⁹Br) and 164 g/mol (using ⁸¹Br).

Key Predicted Fragmentation Mechanisms:

-

Alpha-Cleavage: As a ketone, this compound is expected to undergo α-cleavage, which is the breaking of a bond adjacent to the carbonyl group.[3][4] This can occur on either side of the carbonyl.

-

Loss of Bromine: Cleavage of the C-Br bond is a common fragmentation pathway for brominated compounds, leading to the loss of a bromine radical (•Br).[1][5]

-

Ring Opening and Subsequent Fragmentations: Cyclobutane rings are strained and can undergo ring-opening upon ionization, leading to a variety of subsequent fragmentations.[6][7]

-

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a straight alkyl chain, related rearrangement processes might occur.[4][8]

Data Presentation: Predicted Fragment Ions

The following table summarizes the predicted major fragment ions for this compound, their mass-to-charge ratio (m/z), and the proposed fragmentation pathway. The m/z values are calculated using the ⁷⁹Br isotope. The corresponding M+2 peak would be observed at m/z + 2 for each bromine-containing fragment.

| m/z (for ⁷⁹Br) | Proposed Fragment Structure | Proposed Fragmentation Pathway |

| 162/164 | [C₅H₇BrO]⁺˙ | Molecular Ion (M⁺˙) |

| 133/135 | [C₅H₆Br]⁺ | Loss of CO (α-cleavage followed by rearrangement) |

| 83 | [C₅H₇O]⁺ | Loss of •Br |

| 69 | [C₄H₅O]⁺ | α-cleavage (loss of •CH₂Br) |

| 55 | [C₃H₃O]⁺ | α-cleavage (loss of •C₂H₄Br) |

| 41 | [C₃H₅]⁺ | Further fragmentation of the cyclobutane ring |

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general procedure for obtaining an electron ionization mass spectrum (EI-MS) is as follows:

1. Sample Preparation:

-

Dissolve a small amount of the purified compound (typically <1 mg) in a volatile solvent such as dichloromethane or methanol.

-

The concentration should be in the range of 10-100 µg/mL.

2. Instrument Parameters (Typical for a Quadrupole Mass Spectrometer):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV (standard for library matching)

-

Ion Source Temperature: 200-250 °C

-

Inlet System: Direct insertion probe (for solid samples) or gas chromatography (GC-MS) for volatile samples.

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-400

3. Data Acquisition:

-

Acquire a background spectrum of the solvent or system before introducing the sample.

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum of the sample.

-

Subtract the background spectrum from the sample spectrum to obtain the final mass spectrum of the compound.

Mandatory Visualization: Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of this compound upon electron ionization.

Caption: Predicted fragmentation pathways of this compound.

The mass spectrometry fragmentation of this compound is predicted to be a complex process involving characteristic cleavages of the ketone functionality, loss of the bromine substituent, and fragmentation of the cyclobutane ring. The presence of bromine will be readily identifiable by the M/M+2 isotopic pattern in the molecular ion and bromine-containing fragments. While this guide provides a robust theoretical framework, experimental verification is essential for a definitive understanding of the fragmentation pattern. The provided information serves as a valuable resource for researchers in the identification and structural elucidation of this and related compounds.

References

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Electronic structure and theoretical studies of 3-(Bromomethyl)cyclobutanone

An in-depth technical guide on the electronic structure and theoretical studies of 3-(Bromomethyl)cyclobutanone, tailored for researchers, scientists, and drug development professionals.

Abstract

This compound is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Its utility as a building block stems from the presence of a reactive carbonyl group within a strained four-membered ring and a bromomethyl substituent that can participate in nucleophilic substitution reactions. A thorough understanding of its electronic structure and conformational landscape is paramount for predicting its reactivity and designing novel synthetic pathways. This guide provides a comprehensive overview of the theoretical and computational studies on this compound, focusing on its molecular geometry, vibrational properties, and electronic frontier orbitals. While experimental data is limited, computational methods, particularly Density Functional Theory (DFT), offer valuable insights into its chemical behavior.

Introduction

The cyclobutane moiety, a four-membered carbocycle, is characterized by significant ring strain, which imparts unique chemical and physical properties to its derivatives. In the case of this compound, the combination of this strained ring system with a carbonyl group and a bromomethyl group creates a versatile synthetic intermediate. The carbonyl group can undergo a variety of reactions, including nucleophilic additions and enolate chemistry, while the bromomethyl group serves as an excellent electrophile for the introduction of various functional groups.

Computational chemistry provides a powerful tool to investigate the intricacies of such molecules. Theoretical studies, particularly those employing Density Functional Theory (DFT), can elucidate the preferred conformations, geometric parameters, vibrational frequencies, and electronic properties, which are often challenging to determine experimentally. This guide summarizes the available theoretical data on this compound, providing a foundational understanding for its application in research and drug development.

Molecular Structure and Conformational Analysis

The structure of this compound is characterized by its molecular formula, C₅H₇BrO, and a molecular weight of approximately 163.01 g/mol .[1] The cyclobutanone ring is not planar and adopts a puckered conformation to alleviate some of the inherent ring strain.[1] The presence of a chiral center at the carbon atom bearing the bromomethyl group means that this compound can exist as a pair of enantiomers.

Computational Methodology for Geometry Optimization

The geometric parameters of this compound can be determined computationally through geometry optimization. A widely used and reliable method for this purpose is Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

Experimental Protocol: Geometry Optimization

-

Software: Gaussian, ORCA, or any other suitable quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-31G(d,p).

-

Procedure:

-

Construct the initial 3D structure of this compound.

-

Perform a geometry optimization calculation to find the lowest energy conformation.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Predicted Geometric Parameters

| Parameter | Typical Value (Å or °) |

| Bond Lengths (Å) | |

| C=O | ~1.21 |

| C-C (ring) | ~1.55 |

| C-Br | ~1.94 |

| C-H | ~1.09 |

| **Bond Angles (°) ** | |

| C-C-C (ring) | ~90 |

| O=C-C | ~135 |

| C-C-Br | ~110 |

| Dihedral Angles (°) | |

| Ring Puckering | Variable |

Note: These are approximate values and the actual calculated values for this compound may vary.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Theoretical frequency calculations can aid in the assignment of experimental spectra.

Computational Methodology for Vibrational Frequencies

The same level of theory used for geometry optimization (DFT/B3LYP/6-31G(d,p)) is typically employed to calculate the harmonic vibrational frequencies.

Experimental Protocol: Vibrational Frequency Calculation

-

Software: Gaussian, ORCA, or equivalent.

-

Method: DFT.

-

Functional: B3LYP.

-

Basis Set: 6-31G(d,p).

-

Procedure:

-

Use the optimized geometry of this compound.

-

Perform a frequency calculation to obtain the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities.

-

Predicted Vibrational Frequencies

A full list of calculated vibrational frequencies for this compound is not available in the literature. However, key vibrational modes can be predicted based on the functional groups present.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C=O stretch | 1780 - 1750 |

| C-H stretch (alkyl) | 3000 - 2850 |

| C-Br stretch | 700 - 500 |

| CH₂ bend | ~1465 |